Cas no 940-64-7 (2-(4-methylphenoxy)acetic acid)

2-(4-methylphenoxy)acetic acid structure
940-64-7 structure
Nom du produit:2-(4-methylphenoxy)acetic acid
Numéro CAS:940-64-7
Le MF:C9H10O3
Mégawatts:166.173902988434
MDL:MFCD00014365
CID:83238
PubChem ID:70329

2-(4-methylphenoxy)acetic acid Propriétés chimiques et physiques

Nom et identifiant

    • (4-Methylphenoxy)acetic acid
    • 4-Methylphenoxyacetic acid
    • (p-Tolyloxy)-acetic acid
    • 2-(4-Methylphenoxy)acetic acid
    • Aceticacid, (4-methylphenoxy)- (9CI)
    • Acetic acid, (p-tolyloxy)- (6CI,7CI,8CI)
    • 2-p-Tolyloxyacetic acid
    • NSC 38176
    • p-(Tolyloxy)acetic acid
    • p-Methylphenoxyacetic acid
    • 2-(p-tolyloxy)acetic acid
    • acetic acid, (4-methylphenoxy)-
    • WWY23322IK
    • SFTDDFBJWUWKMN-UHFFFAOYSA-N
    • p-Toloxyacetic acid
    • p-tolyloxy-acetic acid
    • Enamine_002060
    • 4-methyl-phenoxyacetic acid
    • ARONIS006939
    • 2-(4-Methylphenoxy)acetic acid (ACI)
    • Acetic acid, (4-methylphenoxy)- (9CI)
    • Acetic acid, (p-tolyloxy)- (6CI, 7CI, 8CI)
    • 2-(4-methylphenoxy)acetic acid
    • MDL: MFCD00014365
    • Piscine à noyau: 1S/C9H10O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
    • La clé Inchi: SFTDDFBJWUWKMN-UHFFFAOYSA-N
    • Sourire: O=C(COC1C=CC(C)=CC=1)O
    • BRN: 2047591

Propriétés calculées

  • Qualité précise: 166.06300
  • Masse isotopique unique: 166.063
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 12
  • Nombre de liaisons rotatives: 3
  • Complexité: 148
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Nombre d'tautomères: Rien du tout
  • Le xlogp3: 1.9
  • Surface topologique des pôles: 46.5

Propriétés expérimentales

  • Couleur / forme: Pas encore déterminé
  • Point de fusion: 138.0 to 142.0 deg-C
  • Point d'ébullition: 297.2°C at 760 mmHg
  • Point d'éclair: 120°C
  • Le PSA: 46.53000
  • Le LogP: 1.45840
  • Solubilité: Pas encore déterminé
  • λ max: 222(EtOH)(lit.)

2-(4-methylphenoxy)acetic acid Informations de sécurité

2-(4-methylphenoxy)acetic acid Données douanières

  • Code HS:2918990090
  • Données douanières:

    Code douanier chinois:

    2918990090

    Résumé:

    2918990090. Autres acides oxycarboxyliques additionnels (y compris les anhydrides \ halogéno \ peroxydes, les peroxyacides et les dérivés de ce numéro tarifaire). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2918990090. Autres acides carboxyliques à fonction oxygénée additionnelle, leurs anhydrides, halogénures, peroxydes et peroxyacides; Leurs dérivés halogénés, sulfonés, nitrés ou nitrosés. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%

2-(4-methylphenoxy)acetic acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
abcr
AB118002-10 g
(4-Methylphenoxy)acetic acid, 98%; .
940-64-7 98%
10 g
€58.00 2023-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
025951-500mg
2-(4-methylphenoxy)acetic acid
940-64-7
500mg
3233.0CNY 2021-07-15
eNovation Chemicals LLC
D955102-100g
(4-METHYLPHENOXY)ACETIC ACID
940-64-7 98.0%
100g
$190 2024-06-07
Enamine
EN300-16890-0.1g
2-(4-methylphenoxy)acetic acid
940-64-7 98%
0.1g
$19.0 2023-09-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1252463-5g
4-Methylphenoxyacetic acid
940-64-7 98%
5g
¥102.00 2024-04-24
Enamine
EN300-16890-25.0g
2-(4-methylphenoxy)acetic acid
940-64-7 98%
25g
$72.0 2023-05-03
Life Chemicals
F1924-0029-0.5g
2-(4-methylphenoxy)acetic acid
940-64-7 95%+
0.5g
$19.0 2023-11-21
Life Chemicals
F1924-0029-2.5g
2-(4-methylphenoxy)acetic acid
940-64-7 95%+
2.5g
$40.0 2023-11-21
abcr
AB118002-250 g
(4-Methylphenoxy)acetic acid, 98%; .
940-64-7 98%
250 g
€422.00 2023-07-20
TRC
B399885-250mg
2-(4-Methylphenoxy)acetic Acid
940-64-7
250mg
$ 50.00 2022-06-07

2-(4-methylphenoxy)acetic acid Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, heated; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
Synthesis and antimicrobial activity of novel pyrazolone and pyrazole analogues containing benzimidazole moiety
Manjunath, G.; Bheemaraju, G.; Mahesh, M.; Ramana, P. Venkata, Research Journal of Pharmaceutical, 2015, 6(4), 704-716

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Référence
Oxadiazole-isopropylamides as Potent and Noncovalent Proteasome Inhibitors
Ozcan, Sevil; Kazi, Aslamuzzaman; Marsilio, Frank; Fang, Bin; Guida, Wayne C.; et al, Journal of Medicinal Chemistry, 2013, 56(10), 3783-3805

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Sodium carbonate ,  Potassium iodide Solvents: Polyethylene glycol
1.2 -
Référence
Synthesis of 5-phenyl-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]-2-furancarboxamide and 2-phenoxy-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]acetamide derivatives
Xue, Si-Jia; Lu, Cheng-Liang, Youji Huaxue, 2008, 28(6), 1083-1086

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Référence
High-yielding cleavage of (aryloxy) acetates
Spurg, Anke; Waldvogel, Siegfried R., European Journal of Organic Chemistry, 2008, (2), 337-342

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, reflux
Référence
Preparation of N-(oxadiazolylmethyl) phenoxy acetamide derivatives as proteasome inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Sodium hydroxide Catalysts: Platinum ,  Lead nitrate ,  Cadmium nitrate Solvents: Water ;  rt → 40 °C
1.2 Reagents: Oxygen ;  0.1 MPa, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Référence
Method for preparation of aryloxycarboxylic acid raw pesticide from aryloxy alcohol
, China, , ,

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 90 - 95 °C
1.2 Reagents: Hydrogen ion Solvents: Water ;  acidified
Référence
Synthesis and herbicidal activity of N-(4,6-dimethoxy-2-pyrimidinyl)-2-(aryloxy)acetamide
Chu, Wenyi; Sun, Zhizhong; Gao, Jinsheng; Hou, Yanjun, Huaxue Shijie, 2005, 46(12), 741-744

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  12 h, rt
Référence
Formononetin derivative, preparation method, and medicinal use thereof
, China, , ,

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide ,  Polyethylene glycol Solvents: Dimethylformamide ;  4 h
1.2 Reagents: Sodium hydroxide Solvents: Dimethylformamide ,  Water ;  3 h
1.3 Reagents: Hydrochloric acid Solvents: Dimethylformamide ,  Water ;  pH 3 - 4, rt
Référence
A rapid and high-yield synthesis of aryloxyacetic acids in one pot under microwave irradiation and phase transfer catalysis conditions
Wei, Tai-Bao; Liu, Hong; Li, Man-Lin; Zhang, You-Ming, Indian Journal of Chemistry, 2006, (5), 1312-1314

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  10 - 15 min, pH 9 - 10, rt; pH 9 - 10, rt → 90 °C; 3 h, pH 9 - 10, 80 - 90 °C
Référence
Synthesis and biological activities of 1H-1,2,4-triazole derivatives containing aryloxyacetate unit
Lu, Yan-Chang; Liu, Jian-Bing; Liang, Hua; Shi, Yan-Nian; Fang, Jian-Xin, Youji Huaxue, 2006, 26(11), 1571-1575

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Sodium hydroxide Catalysts: 1-Butanaminium, N,N-dibutyl-N-ethyl-, ethyl sulfate (1:1)
Référence
Synthesis of aryloxyacetic acids using tributylethylammonium ethylsulfate as phase transfer catalyst
Li, Yiqun, Huaxue Shiji, 2000, 22(1), 47-48

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
Some new aryloxyacetic acid
Shah, V. H.; Purohit, D. M.; Mehta, T. S.; Ravat, N. R.; Doshi, N. G., Journal of the Institution of Chemists (India), 2003, 75(2), 62-63

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Potassium hydroxide Catalysts: Palladium chloride Solvents: Water
Référence
Palladium-catalyzed cross coupling of organohalostannanes with aryl halides in aqueous medium
Bumagin, N. A.; Roshchin, A. I., Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2000, 70(1), 57-63

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  heated; rt
1.2 85 s, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Référence
Microwave irradiation-promoted synthesis of aryloxy acetic acids
Lin, Min; Zhou, Jin-mei; Xia, Hai-ping; Yang, Rui-feng; Lin, Chen, Chemical Research in Chinese Universities, 2004, 20(2), 213-215

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Référence
Preparation of isoflavone amide derivatives for treatment of hyperlipemia, obesity or type 2 diabetes
, China, , ,

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  pH 13; 1 h
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Référence
Aryl-substituted piperazine carbonyl derivatives useful in treatment of ischemic stroke and their preparation
, China, , ,

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Référence
Boron-containing phenoxyacetanilide derivatives as hypoxia-inducible factor (HIF)-1α inhibitors
Shimizu, Kazuki; Maruyama, Minako; Yasui, Yuka; Minegishi, Hidemitsu; Ban, Hyun Seung; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1453-1456

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  8 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
Référence
Design, docking, synthesis, and characterization of novel N'(2-phenoxyacetyl) nicotinohydrazide and N'(2-phenoxyacetyl)isonicotinohydrazide derivatives as anti-inflammatory and analgesic agents
M, Pallavi H.; Al-Ostoot, Fares Hezam; Vivek, Hamse Kameshwar; Khanum, Shaukath Ara, Journal of Molecular Structure, 2022, 1247,

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  60 min, 35 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Référence
Facile hydrolysis of esters with KOH-methanol at ambient temperature
Khurana, Jitender M.; Chauhan, Sushma; Bansal, Geeti, Monatshefte fuer Chemie, 2004, 135(1), 83-87

Synthetic Routes 20

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, reflux; reflux → 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 min, pH 5 - 6, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Référence
Preparation of heterocyclic oxyacetamide herbicide
, China, , ,

2-(4-methylphenoxy)acetic acid Raw materials

2-(4-methylphenoxy)acetic acid Preparation Products

2-(4-methylphenoxy)acetic acid Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:940-64-7)2-(4-methylphenoxy)acetic acid
A844799
Pureté:99%
Quantité:100g
Prix ($):240.0